2-Methoxy-6-(trifluoromethyl)pyridine
Overview
Description
2-Methoxy-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H6F3NO and a molecular weight of 177.13 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)pyridine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound is a metabolite of certain pesticides , suggesting that it may interact with biological targets similar to those of its parent compounds.
Mode of Action
As a metabolite of certain pesticides, it may share similar mechanisms of action with these compounds, potentially interacting with enzymes or receptors in pests to disrupt their normal biological processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methoxy-6-(trifluoromethyl)pyridine is currently limited
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s effectiveness may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment . .
Biochemical Analysis
Biochemical Properties
2-Methoxy-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal studies. These findings highlight the importance of determining the appropriate dosage to minimize adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo various metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins, which can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with methanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carbonyl compound, while reduction of the pyridine ring results in piperidine derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)pyridine
- 2-Methoxy-4-(trifluoromethyl)pyridine
- 2-Methoxy-3-(trifluoromethyl)pyridine
Uniqueness
2-Methoxy-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the pyridine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-4-2-3-5(11-6)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEYJZVICNLLDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675079 | |
Record name | 2-Methoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34486-18-5 | |
Record name | 2-Methoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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